molecular formula C15H19ClN2O B3883435 8-butyl-6-chloro-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

8-butyl-6-chloro-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B3883435
M. Wt: 278.78 g/mol
InChI Key: NFTMMHCVWRAGPT-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that likely contains several functional groups. Based on its name, it appears to contain a pyrano[3,4-c]pyridine core, which is a type of heterocyclic compound . Heterocycles are rings that contain at least one atom that is not carbon. In this case, the ring contains a nitrogen atom and an oxygen atom .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different part of the molecule. For example, the pyrano[3,4-c]pyridine core might be formed in one step, and the various substituents (the 8-butyl, 6-chloro, and 3,3-dimethyl groups) added in subsequent steps . The exact methods would depend on the specific reactivity of the starting materials and the desired end product .


Molecular Structure Analysis

The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about the positions of the atoms in the molecule and the lengths and angles of the bonds between them .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the pyridine ring is aromatic and therefore relatively stable, but it can participate in electrophilic aromatic substitution reactions . The presence of the chloro group might make the molecule susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents . The compound’s melting and boiling points, density, and other physical properties could be determined experimentally .

Mechanism of Action

If this compound has biological activity, the mechanism of action would depend on the specific biological target. For example, many drugs work by binding to a specific protein and modulating its activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is volatile, it might pose an inhalation hazard . If it is reactive, it might be dangerous to handle without appropriate precautions .

Future Directions

Future research on this compound could involve exploring its potential uses. For example, if the compound has biological activity, it could be developed into a drug . Alternatively, if the compound has interesting chemical re

Properties

IUPAC Name

8-butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c1-4-5-6-13-12-9-19-15(2,3)7-10(12)11(8-17)14(16)18-13/h4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTMMHCVWRAGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(C2=C1COC(C2)(C)C)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-butyl-6-chloro-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
8-butyl-6-chloro-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
Reactant of Route 3
8-butyl-6-chloro-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
8-butyl-6-chloro-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
Reactant of Route 5
8-butyl-6-chloro-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
8-butyl-6-chloro-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

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